endo-BCN-PEG2-PFP ester

Description

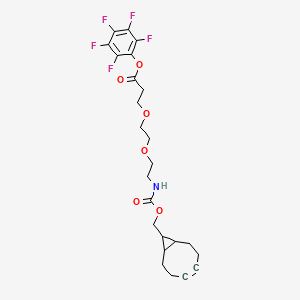

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F5NO6/c25-18-19(26)21(28)23(22(29)20(18)27)36-17(31)7-9-33-11-12-34-10-8-30-24(32)35-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSLFTLVSWOAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F5NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401108188 |

Source

|

| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401108188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421932-53-7 |

Source

|

| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421932-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401108188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Technical Guide to endo-BCN-PEG2-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for endo-BCN-PEG2-PFP ester, a key heterobifunctional linker in the field of bioconjugation. This document serves as a critical resource for professionals engaged in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2]

Core Properties and Specifications

This compound is a versatile molecule engineered for two-step conjugation procedures, offering high efficiency and stability.[3] Its structure comprises three key functional components: an endo-bicyclo[6.1.0]nonyne (BCN) group for bioorthogonal click chemistry, a pentafluorophenyl (PFP) ester for amine-reactive conjugation, and a two-unit polyethylene (B3416737) glycol (PEG2) spacer.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C24H26F5NO6 | [3][4] |

| Molecular Weight | 519.5 g/mol | [3][4] |

| CAS Number | 1421932-53-7 | [3][4] |

| Purity | Typically ≥95% | [3][4] |

| Solubility | Soluble in DMSO, DMF, DCM | [3][4] |

| Storage Conditions | -20°C, under inert atmosphere | [3][4] |

Reaction Mechanisms and Functional Roles

The utility of this compound lies in its two distinct and orthogonal reaction capabilities, allowing for the sequential and specific linkage of two different molecules.[3]

Amine-Reactive PFP Ester

The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary and secondary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[3] The five electron-withdrawing fluorine atoms on the phenyl ring render the carbonyl carbon exceptionally electrophilic, facilitating this reaction.[3]

A significant advantage of PFP esters over N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, making them less susceptible to hydrolysis.[3][4] This increased stability allows for longer reaction times and potentially higher conjugation yields due to reduced loss of the reagent.[3]

Bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The endo-BCN group is a strained alkyne that participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][3] This bioorthogonal reaction proceeds rapidly and with high specificity with azide-functionalized molecules in complex biological media and at physiological conditions, forming a stable triazole linkage.[3] The high ring strain of the BCN moiety provides the thermodynamic driving force for this catalyst-free reaction.[3]

The PEG2 Spacer

The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate.[5] It also provides spatial separation between the conjugated molecules, which can reduce steric hindrance.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Conjugation of this compound to an Amine-Containing Biomolecule

This protocol outlines the procedure for the first step of a two-step conjugation, where the PFP ester of the linker is reacted with a primary amine on a biomolecule (e.g., a protein).

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: Amine-free buffer such as phosphate-buffered saline (PBS) at pH 8.0-8.5.[3]

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification.

Procedure:

-

Preparation of the Biomolecule: Ensure the biomolecule is in an amine-free buffer (e.g., PBS, pH 8.0-8.5).[3]

-

Preparation of the Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.[3]

-

Conjugation Reaction: Add a 5-10 molar excess of the this compound stock solution to the biomolecule solution.[3]

-

Incubation: Incubate the reaction mixture at 4°C for 2-4 hours.[3]

-

Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.[3]

-

Validation: Confirm the conjugation using MALDI-TOF mass spectrometry (to observe the mass shift) or SDS-PAGE (which may show a band shift).[3]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the second step, where the BCN-functionalized biomolecule from Protocol 1 is reacted with an azide-containing molecule.

Materials:

-

BCN-functionalized biomolecule (from Protocol 1)

-

Azide-containing molecule of interest

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Preparation of Reactants: Ensure both the BCN-functionalized biomolecule and the azide-containing molecule are in an appropriate reaction buffer (e.g., PBS, pH 7.4).

-

SPAAC Reaction: Mix the BCN-functionalized biomolecule with the azide-containing molecule. A 2-4 fold molar excess of the azide (B81097) reagent over the BCN-modified biomolecule is a common starting point.

-

Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter depending on the specific reactants.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as mass spectrometry or SDS-PAGE to observe the formation of the final conjugate.

-

Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis.

Visualizing the Workflow and Mechanisms

The following diagrams illustrate the key processes and relationships involved in the use of this compound.

Caption: A two-step bioconjugation workflow using this compound.

Caption: Reaction mechanisms of the PFP ester and BCN moieties.

Caption: Functional components and properties of this compound.

References

The Dual-Action Mechanism of endo-BCN-PEG2-PFP Ester: A Technical Guide to Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation demands precision, efficiency, and stability. Heterobifunctional linkers are at the forefront of this evolution, enabling the controlled assembly of complex biomolecular architectures. Among these, the endo-BCN-PEG2-PFP ester has emerged as a powerful tool, offering a unique combination of bioorthogonal reactivity and amine-specific coupling. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its core functionalities.

Core Principles: A Trifunctional Architecture for Versatile Ligation

The this compound is a sophisticated molecule meticulously designed with three key functional components:

-

endo-Bicyclononyne (BCN): A strained alkyne that serves as the reactive handle for bioorthogonal chemistry.[1] Its high ring strain is the driving force for rapid and specific reactions with azide-containing molecules in a catalyst-free manner.[1]

-

Pentafluorophenyl (PFP) Ester: A highly reactive ester that readily undergoes nucleophilic acyl substitution with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1] The electron-withdrawing fluorine atoms significantly enhance the electrophilicity of the carbonyl carbon, making it an efficient acylating agent.[1]

-

Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic two-unit PEG linker that connects the BCN and PFP ester moieties. This spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[2]

This trifunctional design allows for a sequential and orthogonal two-step conjugation strategy, providing precise control over the assembly of bioconjugates.

Mechanism of Action: Two Orthogonal and Efficient Reactions

The utility of this compound lies in its ability to facilitate two distinct and highly efficient chemical transformations that do not interfere with one another.[1]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN moiety participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction involves the [3+2] cycloaddition between the strained alkyne of the BCN ring and an azide-functionalized molecule. The significant release of ring strain upon formation of the stable triazole ring drives the reaction forward, allowing it to proceed rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[1]

Nucleophilic Acyl Substitution with Amines

The PFP ester is a highly efficient amine-reactive functional group. It reacts with primary and secondary amines via nucleophilic acyl substitution to form a stable amide bond. The pentafluorophenol (B44920) is an excellent leaving group, facilitating the reaction. This reaction is most efficient under slightly basic conditions (pH 7.2-8.5), where the amine nucleophilicity is enhanced.[3]

Quantitative Data: A Comparative Look at Reactivity and Stability

The selection of a linker in bioconjugation is often guided by its reaction kinetics and stability. The this compound excels in both aspects.

Table 1: Comparative Reaction Kinetics

| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |

| SPAAC | BCN | Benzyl Azide | ~0.06 - 0.15 | Reaction rates can vary depending on the solvent and temperature.[4][5] |

| Aminolysis | Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ (pseudo-first-order k') | Significantly faster than the aminolysis of a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions. |

Table 2: Comparative Stability of Amine-Reactive Esters in Aqueous Solution

| Ester Type | Condition | Half-life (t₁/₂) | Reference |

| PFP Ester | Aqueous MeCN | ~6-fold more stable than NHS ester | [1] |

| NHS Ester | pH 7.0, 0 °C | 4 - 5 hours | [6] |

| NHS Ester | pH 8.0, Room Temperature | 210 minutes | [6][7] |

| NHS Ester | pH 8.5, Room Temperature | 180 minutes | [6][7] |

| NHS Ester | pH 8.6, 4 °C | 10 minutes | [6] |

| NHS Ester | pH 9.0, Room Temperature | 125 minutes | [6][7] |

The data clearly indicates the superior hydrolytic stability of PFP esters compared to the more commonly used N-hydroxysuccinimide (NHS) esters, particularly at the slightly basic pH required for efficient amine acylation.[8] This enhanced stability translates to higher conjugation efficiencies and better reproducibility, as less of the reactive ester is lost to hydrolysis during the course of the reaction.

Experimental Protocols: A Guide to Successful Bioconjugation

The following protocols provide a detailed methodology for the two-step bioconjugation of two distinct molecules (e.g., a protein and a small molecule) using this compound.

Protocol 1: Conjugation of this compound to a Protein via Amine Acylation

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5-10 molar excess of the dissolved linker to the protein solution. Incubate at 4°C for 2-4 hours or at room temperature for 1-2 hours.

-

Quenching (Optional): To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

-

Characterization: Confirm conjugation and determine the degree of labeling using SDS-PAGE (observing a shift in molecular weight) and MALDI-TOF mass spectrometry (for a more precise mass determination).[4][9]

Protocol 2: SPAAC Reaction of the BCN-functionalized Protein with an Azide-containing Molecule

Materials:

-

BCN-functionalized protein (from Protocol 1)

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

-

SPAAC Reaction: Add a 1.5 to 5-fold molar excess of the azide-containing molecule to the BCN-functionalized protein. The reaction can be performed at room temperature and typically proceeds to completion within 1-4 hours.

-

Purification: Purify the final bioconjugate using an appropriate method based on the properties of the conjugated molecules (e.g., size-exclusion chromatography, affinity chromatography).

-

Characterization: Analyze the final conjugate by SDS-PAGE, MALDI-TOF MS, and other relevant analytical techniques to confirm successful ligation and purity.[10][11]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows associated with the use of this compound.

Caption: Orthogonal reaction mechanisms of this compound.

Caption: A typical two-step bioconjugation workflow.

Caption: Advantages of PFP esters in bioconjugation.

Conclusion

The this compound represents a significant advancement in the field of bioconjugation, offering a robust and versatile platform for the precise construction of complex biomolecules. Its dual-action mechanism, combining the bioorthogonality of SPAAC with the efficiency and stability of PFP ester chemistry, provides researchers and drug development professionals with a powerful tool for a wide range of applications, from fundamental biological studies to the development of targeted therapeutics such as antibody-drug conjugates. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for harnessing the full potential of this innovative linker.

References

- 1. This compound | 1421932-53-7 | Benchchem [benchchem.com]

- 2. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bruker.com [bruker.com]

Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of endo-BCN-PEG2-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical physicochemical properties of endo-BCN-PEG2-PFP ester, a heterobifunctional linker essential in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Understanding the behavior of this linker in aqueous solutions is paramount for optimizing conjugation reactions, ensuring reproducibility, and maintaining the integrity of resulting bioconjugates. This document provides a comprehensive overview of its solubility and stability, complete with experimental protocols and visual representations of key processes.

Core Concepts: Structure and Function

The this compound linker is comprised of three key functional components:

-

endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that participates in highly efficient and bioorthogonal copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) with azide-functionalized molecules. The 'endo' configuration influences its reactivity and stability, and the BCN group itself is noted for its hydrophilicity compared to other click chemistry probes, making it well-suited for biological applications.[1]

-

Polyethylene (B3416737) Glycol (PEG2) Spacer: A two-unit polyethylene glycol chain that enhances the aqueous solubility and biocompatibility of the molecule.[1] This hydrophilic spacer also provides spatial separation between the conjugated molecules.

-

Pentafluorophenyl (PFP) Ester: A highly reactive electrophilic group for efficient conjugation to primary and secondary amines, such as those on lysine (B10760008) residues in proteins.[1] The five electron-withdrawing fluorine atoms make the carbonyl carbon exceptionally electrophilic, facilitating the formation of stable amide bonds.[1]

Solubility Profile

The solubility of this compound is a tale of two parts: high solubility in polar aprotic organic solvents and moderate, though enhanced, solubility in aqueous buffers. The presence of the hydrophilic PEG2 spacer and BCN moiety significantly contributes to its ability to be used in aqueous reaction environments.[1][2]

| Solvent Type | Solvents | Solubility Characteristics | Remarks |

| Organic | DMSO, DMF, DCM | High | Recommended for preparing stock solutions.[3] |

| Aqueous | Water, PBS, HEPES, Bicarbonate Buffer | Moderate | The PEG2 spacer enhances aqueous solubility.[1][4][5] PFP esters are typically first dissolved in a minimal amount of organic solvent before dilution into an aqueous reaction buffer. |

Aqueous Stability

A critical advantage of PFP esters is their enhanced stability against hydrolysis in aqueous solutions compared to other common amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[3] This increased stability provides a longer reaction window, which can lead to higher conjugation efficiencies, especially when working with low concentrations of biomolecules.[1]

However, the PFP ester is still susceptible to hydrolysis, particularly under basic conditions. The primary degradation pathway is the hydrolysis of the ester bond to yield the corresponding carboxylic acid and pentafluorophenol, rendering the linker inactive for amine conjugation. The rate of this hydrolysis is highly dependent on the pH of the solution.[6]

| Parameter | General Trend | Comparison with NHS Esters | Remarks |

| pH | Stability decreases as pH increases (base-catalyzed hydrolysis).[1][6] | PFP esters are significantly more stable than NHS esters in aqueous solutions.[6][7] One study found a PFP ester to be approximately 6-fold more stable than an NHS ester in aqueous acetonitrile.[7] | The optimal pH for conjugation with primary amines is a compromise between amine reactivity (favored at higher pH) and ester stability (favored at lower pH), typically in the range of 7.2-8.5.[6] |

| Temperature | Stability decreases as temperature increases. | Similar trend to NHS esters, though PFP esters are generally more thermostable. | For sensitive proteins, reactions can be performed at 4°C for a longer duration to minimize hydrolysis. |

| Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the PFP ester.[6] | Same recommendation as for NHS esters. | Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers.[6] |

Representative Half-life of an NHS Ester at Various pH Values (for illustrative purposes)

| pH | Half-life |

| 7.0 | Hours |

| 8.0 | Minutes |

| 8.5 | Minutes |

| > 9.0 | Seconds to Minutes |

This data is for a generic NHS ester and serves to demonstrate the trend of decreasing stability with increasing pH. PFP esters are more stable than NHS esters.[1][8]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge capable of high speed

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated standards of this compound

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.

-

Dissolution: Add a known volume of the desired aqueous buffer to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Compare the peak area of the analyte to a pre-established calibration curve to determine its concentration in the saturated solution.

-

Calculation: The solubility is reported as the determined concentration (e.g., in mg/mL or mM).

Protocol 2: Determination of Aqueous Stability (HPLC-Based Method)

This protocol describes a method to determine the hydrolytic stability (half-life) of this compound at different pH values.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffers at various pH values (e.g., pH 6.0, 7.4, 8.5)

-

Constant temperature incubator or water bath

-

HPLC system with a C18 column and UV-Vis detector

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Reaction Setup: For each pH to be tested, pre-warm the aqueous buffer to the desired temperature (e.g., 25°C or 37°C).

-

Initiation of Hydrolysis: Add a small volume of the DMSO stock solution to the pre-warmed buffer to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Ensure the final DMSO concentration is low (e.g., <5%) to minimize its effect on the hydrolysis rate. Mix thoroughly.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching (Optional but recommended for consistency): Immediately add the aliquot to a vial containing a quenching solution to stop any further reaction, although for hydrolysis studies, immediate dilution in the mobile phase and injection can also be effective.

-

HPLC Analysis: Analyze each time-point sample by HPLC to determine the concentration of the remaining intact this compound. The HPLC method should be able to resolve the parent compound from its hydrolysis products.

-

Data Analysis: Plot the natural logarithm of the concentration of the intact ester versus time. The data should fit a first-order decay curve.

-

Half-Life Calculation: The slope of the resulting line is equal to -k, where k is the first-order rate constant. The half-life (t½) can be calculated using the following equation: t½ = ln(2) / k

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of the hydrolysis pathway and a typical experimental workflow for stability assessment.

Caption: Hydrolysis pathway of this compound in an aqueous environment.

Caption: Experimental workflow for determining the aqueous stability of the PFP ester.

References

- 1. This compound | 1421932-53-7 | Benchchem [benchchem.com]

- 2. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]

- 3. This compound, 1421932-53-7 | BroadPharm [broadpharm.com]

- 4. endo-BCN-PEG4-PFP ester | Benchchem [benchchem.com]

- 5. endo-BCN-PEG4-PFP ester, 2904607-26-5 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Ascendancy of PFP Esters in Amine-Reactive Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the precise and efficient labeling of biomolecules is paramount. The covalent modification of primary amines, abundant in proteins and other biological macromolecules, remains a cornerstone of these endeavors. While N-hydroxysuccinimide (NHS) esters have long been the workhorse for such applications, a superior alternative has emerged in the form of pentafluorophenyl (PFP) esters. This technical guide provides an in-depth exploration of the role of PFP esters in amine-reactive labeling, detailing their chemical advantages, providing quantitative comparisons, and offering detailed experimental protocols to empower researchers in their selection of optimal conjugation reagents.

The Chemical Advantage of PFP Esters

PFP esters are active esters derived from pentafluorophenol (B44920) and are employed to couple carboxylic acids to primary and secondary amines, resulting in the formation of stable amide bonds.[1] The superior performance of PFP esters stems from the potent electron-withdrawing nature of the pentafluorophenyl group. This key characteristic renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a significantly better leaving group compared to N-hydroxysuccinimide.[1] This enhanced reactivity and stability profile translates to more efficient and reliable conjugation reactions, particularly in the aqueous environments typically used for modifying sensitive biomolecules.[1]

Reaction Mechanism

The reaction of a PFP ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenolate leaving group and forming a robust amide bond.

Caption: Reaction of a PFP ester with a primary amine to form a stable amide bond.

Quantitative Comparison: PFP Esters vs. NHS Esters

The primary advantages of PFP esters over the more conventional NHS esters are their enhanced stability toward hydrolysis and their increased reactivity towards aminolysis.[1] This combination leads to more efficient and reproducible conjugation reactions.[1]

Hydrolytic Stability

A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that deactivates the ester and reduces the efficiency of the desired conjugation.[1] PFP esters exhibit a markedly lower rate of spontaneous hydrolysis.[1] In a comparative study, PFP esters were found to be approximately 6-fold more stable than NHS esters in aqueous solutions.[2]

| Active Ester | Solvent System | Relative Stability | Reference |

| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | High | [1] |

| N-hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | Low | [1] |

| pH | NHS Ester Half-life in Aqueous Solution |

| 7.0 | Hours |

| 8.0 | Minutes |

| 8.6 (4°C) | 10 minutes |

Reactivity towards Amines (Aminolysis)

Kinetic studies have demonstrated the superior reactivity of PFP esters in the desired reaction with amines. In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions.[4]

| Active Ester Polymer | Amine | Pseudo-first-order rate constant (k') | Reference |

| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | [4] |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | [4] |

This higher reactivity allows for faster reaction times and potentially lower molar excesses of the labeling reagent, which is particularly beneficial when working with precious biomolecules.[1]

Caption: Key advantages of PFP esters for amine-reactive labeling.

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of PFP esters to biomolecules and for assessing their stability.

General Protocol for PFP Ester Conjugation to a Protein

This protocol describes a general method for conjugating a PFP ester to a protein containing primary amines (e.g., lysine (B10760008) residues).[2]

Materials:

-

Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)[2][3]

-

PFP ester reagent

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]

-

Purification column (e.g., size-exclusion chromatography)[2]

Procedure:

-

Prepare the Biomolecule Solution:

-

Prepare the PFP Ester Solution:

-

Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.[5]

-

Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[3][5] Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.[5]

-

-

Initiate the Conjugation Reaction:

-

Quench the Reaction:

-

Purify the Conjugate:

Caption: A typical workflow for labeling proteins with PFP esters.

Protocol for Monitoring PFP Ester Stability by HPLC

This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a specific buffer.[1]

Materials:

-

PFP ester

-

Anhydrous DMSO or DMF

-

Buffer of interest (e.g., PBS, pH 7.4)

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

-

Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[1]

-

Initiate the hydrolysis reaction by diluting the PFP ester stock solution into the buffer of interest to a final concentration of 1 mM.[1]

-

Immediately inject a sample (t=0) into the HPLC system.[1]

-

Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]

-

Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm).[1]

-

Calculate the half-life (t½) of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.[1]

Applications in Drug Development and Research

The superior properties of PFP esters make them highly valuable in various research and drug development applications:

-

Antibody-Drug Conjugates (ADCs): The efficiency and reliability of PFP esters are critical for the development of ADCs, where precise control over the drug-to-antibody ratio (DAR) is essential for therapeutic efficacy and safety.

-

Peptide Synthesis: PFP esters are widely used in both solid-phase and solution-phase peptide synthesis due to their high reactivity, which leads to faster coupling times and reduced side reactions like epimerization.[6]

-

Fluorescent Labeling: PFP esters are used to attach fluorescent dyes to proteins and other biomolecules for applications in cellular imaging, flow cytometry, and immunoassays.[7]

-

Biomolecule Immobilization: PFP esters can be used to immobilize proteins, peptides, or oligonucleotides onto surfaces for the development of biosensors and microarrays.

Conclusion

Pentafluorophenyl esters represent a significant advancement in amine-reactive labeling chemistry. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis compared to traditional NHS esters translate into more efficient reactions, higher yields, and improved reproducibility.[1][4] For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, PFP esters offer a robust and reliable solution, paving the way for the development of next-generation biotherapeutics, diagnostics, and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Bioconjugation: An In-depth Technical Guide to the endo-BCN-PEG2-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

The endo-BCN-PEG2-PFP ester is a heterobifunctional linker at the forefront of bioconjugation, enabling the precise and efficient coupling of molecules to biological entities. This guide provides a comprehensive technical overview of its components, their synergistic functions, and detailed protocols for its application in creating advanced bioconjugates such as antibody-drug conjugates (ADCs) and targeted imaging agents.

Deconstructing the this compound: A Trifunctional Powerhouse

The efficacy of the this compound lies in the distinct and complementary roles of its three core components: the Pentafluorophenyl (PFP) ester, the Polyethylene (B3416737) Glycol (PEG2) spacer, and the endo-Bicyclo[6.1.0]nonyne (endo-BCN) group.[1]

-

Pentafluorophenyl (PFP) Ester: The Amine-Reactive Anchor: The PFP ester is a highly reactive functional group designed for efficient and stable conjugation to primary and secondary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[1] The five electron-withdrawing fluorine atoms on the phenyl ring render the carbonyl carbon exceptionally electrophilic, facilitating a rapid nucleophilic acyl substitution reaction with amine groups to form a robust amide bond.[1] PFP esters are notably more stable in aqueous solutions compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts, offering a significant advantage in bioconjugation reactions by minimizing hydrolysis and improving conjugation efficiency.[2][3][4]

-

PEG2 Spacer: The Hydrophilic Bridge: Connecting the reactive ends is a discrete two-unit polyethylene glycol (PEG2) spacer. This short, hydrophilic linker plays a crucial role in the overall performance of the resulting conjugate.[1] The PEG2 spacer enhances the aqueous solubility of the linker and the final bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[5] Furthermore, it provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the protein or antibody.[6] The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the pharmacokinetic properties of the bioconjugate.[7][8]

-

endo-BCN Group: The Bioorthogonal Click Handle: The endo-BCN moiety is a strained cyclooctyne (B158145) that serves as a highly reactive partner in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal "click chemistry".[1] The significant ring strain in the BCN molecule is released upon reaction with an azide, providing the thermodynamic driving force for a rapid and specific [3+2] cycloaddition to form a stable triazole linkage.[1] A key advantage of SPAAC is that it proceeds efficiently at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The 'endo' configuration of the BCN group influences its reactivity and stability profile.[1]

Quantitative Data Presentation

The selection of a linker in bioconjugation is a data-driven decision. The following tables summarize key quantitative data related to the performance of the components of the this compound.

Table 1: Comparative Hydrolytic Stability of Amine-Reactive Esters

PFP esters exhibit significantly greater stability in aqueous solutions compared to NHS esters, leading to higher conjugation efficiencies due to reduced competing hydrolysis.[2][3][4]

| Active Ester | pH | Temperature | Half-life (t½) | Reference |

| PFP Ester | - | Aqueous Acetonitrile | More Stable than NHS Ester | [2] |

| NHS Ester | 7.0 | 0°C | 4 - 5 hours | |

| 7.0 | Room Temperature | 4 - 5 hours | ||

| 8.0 | Room Temperature | 1 hour - 210 minutes | ||

| 8.5 | Room Temperature | 180 minutes | [2] | |

| 8.6 | 4°C | 10 minutes | ||

| 9.0 | Room Temperature | 125 minutes | [2] |

Table 2: Second-Order Rate Constants for endo-BCN SPAAC Reaction

The strain-promoted alkyne-azide cycloaddition (SPAAC) with endo-BCN is a rapid and efficient bioorthogonal reaction. The reaction follows second-order kinetics.

| Reactants | Solvent System | Second-Order Rate Constant (k₂) | Reference |

| endo-BCN + Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ | |

| endo-BCN-ylmethanol + Benzyl Azide | DMSO | 0.15 M⁻¹s⁻¹ | [8] |

Table 3: Influence of PEG Spacer Length on Conjugate Properties

The length of the PEG spacer can impact the biological activity and pharmacokinetic properties of a bioconjugate.

| Conjugate | PEG Spacer | Observation | Reference |

| ⁶⁸Ga-NOTA-RM26 (Bombesin analog) | PEG2 | IC₅₀ = 3.1 ± 0.2 nM | [8] |

| PEG3 | Lower liver uptake in vivo compared to other lengths | [8] | |

| PEG4 | IC₅₀ = 5.4 ± 0.4 nM | [8] | |

| Trastuzumab-MMAD | PEG2 | Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8 | [7] |

| PEG8 | Associated with increased aggregation compared to PEG2 | [7] |

Experimental Protocols

The following protocols provide a detailed methodology for a two-step conjugation process using this compound to link a payload to an antibody.

Protocol 1: Antibody Modification with this compound

This protocol describes the initial conjugation of the PFP ester moiety to primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5-10 molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 20% (v/v).

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.

-

-

Quenching the Reaction:

-

To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 10-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the BCN-modified Antibody:

Protocol 2: SPAAC Ligation of an Azide-modified Payload to the BCN-Antibody

This protocol describes the "click" reaction between the BCN-functionalized antibody and an azide-containing molecule.

Materials:

-

Purified BCN-modified antibody from Protocol 1

-

Azide-modified payload (e.g., drug, fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, combine the BCN-modified antibody with a 2-4 fold molar excess of the azide-modified payload.

-

The reaction can be performed in an aqueous buffer like PBS.

-

-

SPAAC Reaction:

-

Purification of the Final Conjugate:

-

Purify the final antibody-payload conjugate using size-exclusion chromatography or another suitable chromatography method (e.g., HIC, IEX) to remove the excess azide-modified payload.[1]

-

Protocol 3: Characterization of the Final Conjugate

It is crucial to characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.

Methods:

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions.

-

Successful conjugation will result in a shift in the molecular weight of the antibody bands compared to the unconjugated antibody.[1]

-

-

Mass Spectrometry (MALDI-TOF or ESI-MS):

-

Determine the precise molecular weight of the conjugate to calculate the average DAR. Mass spectrometry provides a more accurate determination of molecular weight than SDS-PAGE.

-

-

Hydrophobic Interaction Chromatography (HIC):

-

HIC can be used to separate antibody species with different numbers of conjugated payloads, allowing for the determination of the DAR distribution.

-

-

UV-Vis Spectroscopy:

-

If the payload has a distinct UV-Vis absorbance spectrum from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.

-

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships involved in the use of this compound.

Caption: Core components and their functions.

Caption: Two-step bioconjugation workflow.

Caption: Chemical reactions in the conjugation process.

References

- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Relative rates of hydrolysis by rat pancreatic lipase of esters of C2-C18 fatty acids with C1-C18 primary n-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

The Strategic Application of endo-BCN-PEG2-PFP Ester in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the physicochemical properties and biological activity of the PROTAC. This technical guide provides an in-depth exploration of the applications of a specific, advanced linker, endo-BCN-PEG2-PFP ester , in the development of novel PROTACs. This linker combines the advantages of bioorthogonal chemistry, a flexible and solubilizing spacer, and a highly reactive ester for efficient PROTAC synthesis.

Core Components of the this compound Linker

The this compound is a heterobifunctional linker designed for a two-step sequential conjugation strategy in PROTAC synthesis. Its structure comprises three key functional components:

-

endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction allows for the specific and efficient conjugation of the linker to an azide-modified ligand under mild, biocompatible conditions.[1]

-

PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic polyethylene (B3416737) glycol spacer. PEG linkers are widely incorporated into PROTAC design to enhance the solubility and cell permeability of the final molecule.[2] The flexibility of the PEG chain is also crucial for enabling the optimal orientation of the POI and E3 ligase to form a productive ternary complex.

-

PFP (Pentafluorophenyl) Ester: A highly reactive amine-reactive group. PFP esters are superior to the more common N-hydroxysuccinimide (NHS) esters for amine acylation due to their increased stability towards hydrolysis and higher reactivity.[3] This allows for efficient and high-yield formation of stable amide bonds with primary or secondary amines on a protein ligand.

PROTAC Synthesis Strategy using this compound

The dual reactivity of the this compound linker enables a modular and efficient approach to PROTAC synthesis. A typical strategy involves two key steps:

-

Amide Bond Formation: The PFP ester end of the linker is reacted with an amine-containing ligand (either the POI binder or the E3 ligase ligand). This reaction is typically carried out in an organic solvent with a mild base.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The resulting BCN-functionalized ligand is then conjugated to the second ligand, which has been pre-functionalized with an azide (B81097) group. This "click" reaction proceeds readily in a variety of solvents, including aqueous buffers, without the need for a copper catalyst.[4]

This modular approach is highly advantageous as it allows for the synthesis of a library of PROTACs by combining different POI and E3 ligase ligands with the same linker, facilitating the optimization of degradation activity.

Experimental Protocols

General Protocol for PROTAC Synthesis

Materials:

-

Amine-functionalized POI ligand (Ligand-NH2)

-

Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC for purification

Step 1: Reaction of PFP ester with Amine-functionalized Ligand

-

Dissolve the amine-functionalized POI ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting endo-BCN-PEG2-Ligand intermediate by flash chromatography or preparative HPLC.

Step 2: SPAAC Reaction with Azide-functionalized Ligand

-

Dissolve the purified endo-BCN-PEG2-Ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a mixture of DMSO and PBS (e.g., 4:1 v/v).

-

Stir the reaction at room temperature for 4-12 hours, or at 4°C overnight. Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Evaluation of PROTAC Activity

The efficacy of a newly synthesized PROTAC is assessed through a series of in-cell assays to measure its ability to induce the ubiquitination and subsequent degradation of the target protein.

Ternary Complex Formation Assay (NanoBRET™)

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for protein degradation. The NanoBRET™ assay is a live-cell method to quantify this interaction.[5][6]

Protocol Overview:

-

Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).[7]

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein.[8]

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

-

Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.[8]

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[8]

In-Cell Ubiquitination Assay

This assay determines if the formation of the ternary complex leads to the ubiquitination of the target protein.

Protocol Overview (Immunoprecipitation and Western Blot):

-

Cell Treatment: Treat cells with the PROTAC at various concentrations for a short period (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

-

Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.

-

Western Blot: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight bands corresponding to the ubiquitinated target protein confirms PROTAC activity.[9]

Protein Degradation Assay (Western Blot)

The definitive measure of PROTAC efficacy is the reduction in the total cellular levels of the target protein. This is typically quantified by Western blotting.[10]

Protocol Overview:

-

Cell Treatment: Plate cells and treat them with a range of PROTAC concentrations for a set period (e.g., 24 hours).[11]

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each lysate to ensure equal loading.[12]

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. A loading control (e.g., GAPDH or β-actin) should also be probed on the same membrane.

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities using densitometry software.[10]

-

Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (the maximum degradation achieved).[10][12]

Data Presentation

The following tables summarize hypothetical quantitative data for a potent BRD4-targeting PROTAC synthesized using the this compound linker.

Table 1: Ternary Complex Formation and Ubiquitination

| Assay | Metric | Value |

| NanoBRET™ | EC50 | 50 nM |

| In-Cell Ubiquitination | Effective Concentration | 100 nM |

Table 2: Protein Degradation in Cancer Cell Lines

| Cell Line | Target Protein | DC50 | Dmax |

| MDA-MB-231 | BRD4 | 7.36 nM | >98% |

| LNCaP | BRD4 | 10 nM | >95% |

| VCaP | BRD4 | 15 nM | >95% |

Note: The data presented are representative values for a potent BRD4 degrader and are for illustrative purposes. Actual values will vary depending on the specific ligands and cell line used.[13][14]

Visualization of Pathways and Workflows

Signaling Pathways

BRD4 Signaling Pathway

The bromodomain and extraterminal domain (BET) protein BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of oncogenes like c-MYC. PROTAC-mediated degradation of BRD4 leads to the downregulation of these target genes and subsequent anti-proliferative effects in cancer cells.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer. Upon binding to androgens like testosterone, it translocates to the nucleus and activates genes that promote tumor growth. PROTACs that target the AR for degradation can effectively block this signaling pathway.

Experimental Workflows

PROTAC Synthesis Workflow

This diagram illustrates the two-step modular synthesis of a PROTAC using this compound.

PROTAC Evaluation Workflow

This diagram outlines the logical flow of experiments to characterize the activity of a newly synthesized PROTAC.

Conclusion

The this compound linker is a powerful tool for the development of PROTACs, offering a streamlined and modular synthetic route. Its distinct functionalities—a stable and highly reactive PFP ester for initial conjugation, a solubilizing and flexible PEG spacer, and a bioorthogonal BCN group for the final "click" reaction—enable the efficient construction of diverse PROTAC libraries. The detailed experimental protocols and evaluation workflows provided in this guide serve as a comprehensive resource for researchers aiming to harness the potential of this advanced linker in the discovery of novel protein degraders. By systematically applying these methodologies, scientists can accelerate the identification and optimization of potent and selective PROTACs for therapeutic development.

References

- 1. This compound | 1421932-53-7 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Ubiquitination Assay - Profacgen [profacgen.com]

- 9. benchchem.com [benchchem.com]

- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. urotoday.com [urotoday.com]

- 14. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations Using endo-BCN-PEG2-PFP Ester for Protein Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations and applications of endo-BCN-PEG2-PFP ester, a heterobifunctional linker, for protein labeling. This document details the core principles of its reactivity, experimental protocols for protein conjugation, and its significant application in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

The this compound is a versatile chemical tool designed for the sequential or two-step labeling of biomolecules. It features two key reactive moieties: a pentafluorophenyl (PFP) ester for amine-reactive conjugation and a bicyclo[6.1.0]nonyne (BCN) group for bioorthogonal, copper-free click chemistry. A short, hydrophilic polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and minimizes steric hindrance during conjugation.

The PFP ester end reacts with primary amines, such as the side chain of lysine (B10760008) residues on the surface of proteins, to form stable amide bonds. PFP esters are often preferred over the more common N-hydroxysuccinimide (NHS) esters due to their higher stability in aqueous solutions, which can lead to greater labeling efficiency.

The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. A primary application of this linker is in the construction of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

Data Presentation: Quantitative Analysis of Labeling Efficiency

The efficiency of protein labeling is a critical parameter in the development of protein conjugates for therapeutic or research purposes. The use of PFP esters, such as the one present in this compound, has been shown to offer advantages in labeling efficiency over traditional NHS esters.

| Parameter | PFP Ester | NHS Ester | Biomolecule | Reference |

| Labeling Efficiency | 85% | 60% | Lysozyme | [Not Available] |

| Labeling Selectivity | ~70% | Lower (heterogeneous) | Kappa light chain of human mAbs (specifically K188) | [Not Available] |

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein of interest. Optimization of reaction conditions, such as the molar ratio of linker to protein, pH, and incubation time, may be necessary for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, exchange the buffer using dialysis or a desalting column.

-

-

Linker Preparation:

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add a 5-10 molar excess of the dissolved this compound to the protein solution.

-

Incubate the reaction mixture for 2-4 hours at 4°C or for 30-60 minutes at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Confirm conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.

-

Experimental Workflow for Protein Labeling and Subsequent Bioorthogonal Ligation

The following diagram illustrates the two-stage process involving initial protein labeling with this compound followed by the bioorthogonal SPAAC reaction with an azide-tagged molecule.

Application in PROTAC Development: The Ubiquitin-Proteasome System

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The this compound can be used to first label a ligand for the POI. The BCN handle is then used to attach a ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)) via a SPAAC reaction with an azide-modified E3 ligase ligand.

The Ubiquitin-Proteasome Signaling Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, which is exploited by PROTACs.

PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)

A specific application of PROTACs is the targeted degradation of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. Several BTK-targeting PROTACs have been developed that utilize a BCN-containing linker to connect a BTK inhibitor to an E3 ligase ligand.

The diagram below illustrates the mechanism of action of a BTK-targeting PROTAC.

Stability and Functional Considerations

While specific stability data for proteins labeled with this compound is not extensively published, the stability of the resulting conjugate is influenced by several factors. The amide bond formed by the PFP ester is highly stable. The triazole linkage from the SPAAC reaction is also very stable under physiological conditions. The overall stability of the labeled protein will depend on the location and number of modifications, as extensive labeling could potentially perturb the protein's tertiary structure. It is recommended to perform stability studies, such as thermal shift assays or functional assays over time, to assess the impact of labeling on the specific protein of interest.

The effect of labeling on protein function is a critical consideration. The site of conjugation can influence the protein's activity. Labeling within an active site or a binding interface is likely to be detrimental. However, the preference of PFP esters for certain surface-exposed lysines can sometimes result in labeling sites that do not significantly impact function. For applications like PROTACs, the linker must be designed to correctly orient the target protein and the E3 ligase to facilitate ubiquitination without sterically hindering the necessary protein-protein interactions. Functional assays, such as enzyme activity assays or binding assays, should be conducted to validate the function of the labeled protein. In the context of PROTACs, the ultimate functional readout is the degradation of the target protein, which can be assessed by techniques like Western blotting or mass spectrometry-based proteomics.

The Ascendance of BCN Reagents in Bioorthogonal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. By employing reactions that proceed with high selectivity and efficiency without interfering with endogenous biochemical processes, researchers can now label, track, and modify biomolecules with unprecedented precision. Among the arsenal (B13267) of bioorthogonal tools, bicyclo[6.1.0]nonyne (BCN) reagents have emerged as a versatile and powerful class of molecules, particularly for copper-free click chemistry applications. This technical guide provides a comprehensive overview of BCN reagents, their reaction mechanisms, quantitative kinetic data, detailed experimental protocols, and their expanding applications in research and drug development.

Introduction to BCN and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biological processes[1]. A key reaction in this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free variant of the well-known "click" reaction. SPAAC utilizes the inherent ring strain of cyclooctynes to drive a [3+2] dipolar cycloaddition with azides, forming a stable triazole linkage[2][3].

BCN is a strained cyclooctyne (B158145) that has gained significant attention due to its favorable balance of reactivity, stability, and small size[2][4][5]. Unlike some other cyclooctynes, BCN offers lower lipophilicity, which can be advantageous in certain biological contexts[5][6]. Its derivatives, often featuring polyethylene (B3416737) glycol (PEG) linkers to enhance aqueous solubility and reduce steric hindrance, are widely used for bioconjugation, imaging, and drug delivery[2][7][8].

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The fundamental reaction involving BCN is the SPAAC reaction with an azide-functionalized molecule. The driving force for this reaction is the significant ring strain within the BCN molecule, which distorts the alkyne bond from its ideal linear geometry[2][9]. This strain is released upon the concerted formation of two new sigma bonds with the 1,3-dipole of the azide (B81097), leading to a stable triazole product[2]. This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, a major advantage for applications in living systems[1][3].

Quantitative Data: Reaction Kinetics

The efficiency of a bioorthogonal reaction is paramount, and it is quantitatively described by the second-order rate constant (k₂). The table below summarizes the reported reaction rates for BCN with various reactants, providing a comparison with other common cyclooctynes.

| Cyclooctyne | Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| BCN | Benzyl (B1604629) Azide | ~0.06 - 0.1 | [6] |

| BCN | Tetrazole | ~11,400 - 39,200 | [10] |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | [6] |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | [6] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used[6]. While BCN's reaction with azides is slower than that of DBCO, its significantly faster kinetics with tetrazoles opens up possibilities for rapid labeling applications[10].

Experimental Protocols

Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This method allows for the quantitative comparison of different cyclooctynes by monitoring the change in reactant or product concentration over time[6].

Materials:

-

Cyclooctyne (e.g., BCN)

-

Azide-functionalized molecule (e.g., benzyl azide)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare stock solutions of the BCN compound and the azide compound in the chosen deuterated solvent at known concentrations.

-

In an NMR tube, mix the BCN and azide stock solutions at a 1:1 molar ratio.

-

Immediately acquire a ¹H NMR spectrum (t=0).

-

Continue to acquire spectra at regular time intervals.

-

Integrate the signals corresponding to a disappearing reactant proton and a newly appearing product proton.

-

Plot the concentration of the reactant versus time and fit the data to a second-order rate equation to determine the rate constant (k₂).

Protocol 2: General Protocol for Bioorthogonal Labeling of a Protein

This protocol outlines a general procedure for labeling a protein that has been metabolically engineered to contain an azide group with a BCN-functionalized probe (e.g., a fluorescent dye).

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS)

-

BCN-functionalized probe (e.g., BCN-fluorophore)

-

Reaction buffer (e.g., PBS)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the BCN-functionalized probe in a minimal amount of a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Add the BCN probe solution to the azide-modified protein solution. A 5- to 20-fold molar excess of the BCN probe is typically used.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Reaction times may require optimization.

-

Remove the excess, unreacted BCN probe by a suitable purification method, such as size-exclusion chromatography or dialysis.

-

Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning to confirm successful conjugation.

Applications in Research and Drug Development

The versatility of BCN reagents has led to their widespread adoption in various applications:

-

Bioconjugation: BCN chemistry is used to create well-defined conjugates of proteins, peptides, nucleic acids, and small molecules.[1] This is crucial for developing antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.[11]

-

Cellular Imaging: By conjugating BCN to fluorescent dyes, researchers can visualize and track biomolecules within living cells and organisms, providing insights into cellular processes.[1][12]

-

Drug Delivery: BCN-functionalized carriers can be used to deliver therapeutic agents to specific sites in the body. The bioorthogonal nature of the reaction allows for the attachment of targeting ligands or the release of drugs under specific conditions.[1]

-

Materials Science: BCN click chemistry is employed to create functionalized materials with precise control over their structure and properties.[1]

Conclusion

BCN reagents have solidified their place as a cornerstone of bioorthogonal chemistry. Their favorable combination of reactivity, stability, and biocompatibility makes them an invaluable tool for researchers, scientists, and drug development professionals. While the SPAAC reaction with azides is a workhorse, the extremely rapid kinetics with tetrazoles expands the possibilities for applications requiring fast labeling. By understanding the underlying principles and utilizing the detailed protocols provided, researchers can effectively harness the power of BCN reagents to advance their scientific endeavors.

References

- 1. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BCN | BroadPharm [broadpharm.com]

- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bicyclononyne - Wikipedia [en.wikipedia.org]

- 12. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strain-promoted alkyne-azide cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems. This technical guide provides an in-depth exploration of the fundamental principles of SPAAC, including its mechanism, kinetics, and the critical role of cyclooctyne (B158145) structure. Detailed experimental protocols for key applications and a comprehensive summary of quantitative data are presented to facilitate its practical implementation in research and drug development.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition